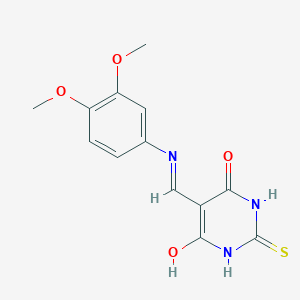
5-(((3,4-dimethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(((3,4-dimethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C13H13N3O4S and its molecular weight is 307.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-(((3,4-dimethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a member of the thioxodihydropyrimidine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thioxodihydropyrimidine core substituted with a 3,4-dimethoxyphenyl group. Its molecular formula is C₁₃H₁₃N₃O₂S, and it possesses unique properties that contribute to its biological activities.
Antioxidant Activity
Research indicates that derivatives of thioxodihydropyrimidines exhibit significant antioxidant properties. For instance, compounds with similar structures have shown effective radical scavenging activity against DPPH radicals. The IC50 values for these compounds often range from 18.8 to 23.8 µM, suggesting a promising potential for antioxidant applications .
Antibacterial Activity
The antibacterial efficacy of thioxodihydropyrimidines has been evaluated against various bacterial strains. Notably, certain analogs demonstrated selective antibacterial activity against resistant strains such as Acinetobacter baumannii, with minimum inhibitory concentrations (MIC) reported as low as 12.5 µM . This suggests that the compound could be a valuable candidate for developing new antibacterial agents.
Antiproliferative Effects
The antiproliferative potential of this compound has been explored in various cancer cell lines. In vitro studies have shown that related compounds can inhibit cell proliferation effectively, with IC50 values often below 20 µM in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . This suggests that the compound may interfere with cell cycle progression or induce apoptosis in cancer cells.
The mechanisms underlying the biological activities of thioxodihydropyrimidines are multifaceted:
- Enzyme Inhibition : Many thioxodihydropyrimidine derivatives act as inhibitors of key enzymes involved in oxidative stress and inflammation, including xanthine oxidase and lipoxygenase .
- Cell Signaling Pathways : These compounds may modulate various signaling pathways related to cell survival and apoptosis. For example, they can affect pathways mediated by protein kinases that regulate cell growth and differentiation .
Case Studies and Research Findings
Several studies have reported on the synthesis and biological evaluation of thioxodihydropyrimidine derivatives:
- Synthesis and Evaluation : A study synthesized multiple thioxodihydropyrimidine derivatives and evaluated their biological activities. One derivative exhibited an IC50 value of 13.3 µM against MCF-7 cells, indicating strong antiproliferative effects .
- Molecular Docking Studies : Molecular docking studies have provided insights into the binding interactions of these compounds with target proteins such as human prostaglandin reductase (PTGR2), suggesting potential mechanisms for their inhibitory actions .
Data Summary
| Biological Activity | IC50 Values (µM) | Notes |
|---|---|---|
| Antioxidant (DPPH Scavenging) | 18.8 - 23.8 | Effective radical scavengers |
| Antibacterial (MIC) | 12.5 - 25.0 | Active against A. baumannii |
| Antiproliferative (MCF-7) | <20 | Significant growth inhibition |
Eigenschaften
IUPAC Name |
5-[(3,4-dimethoxyphenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-19-9-4-3-7(5-10(9)20-2)14-6-8-11(17)15-13(21)16-12(8)18/h3-6H,1-2H3,(H3,15,16,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVHXODLZWCEOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=CC2=C(NC(=S)NC2=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














